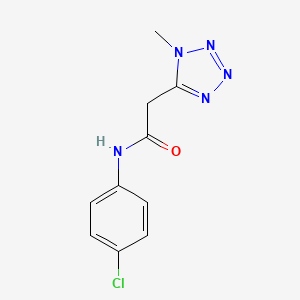
N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acetamide Formation: The tetrazole derivative is then reacted with 4-chloroaniline under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-2-(1H-tetrazol-5-yl)acetamide: Lacks the methyl group on the tetrazole ring.
N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)ethanamide: Has an ethanamide group instead of acetamide.
Uniqueness
N-(4-Chlorophenyl)-2-(1-methyl-1H-tetrazol-5-yl)acetamide is unique due to the presence of both the 4-chlorophenyl and 1-methyl-1H-tetrazol-5-yl groups, which may confer specific biological activities and chemical reactivity.
Propiedades
Número CAS |
917837-74-2 |
|---|---|
Fórmula molecular |
C10H10ClN5O |
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(1-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10ClN5O/c1-16-9(13-14-15-16)6-10(17)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Clave InChI |
AUWIEQZAAXEYRI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)CC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


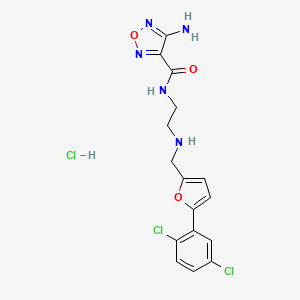
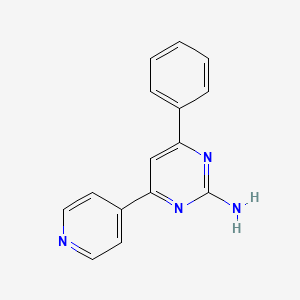
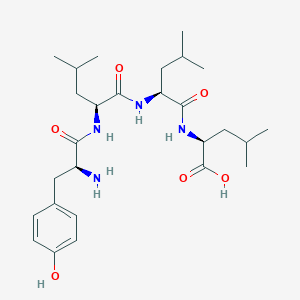


![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
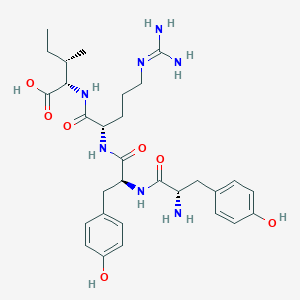
![3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate](/img/structure/B12623496.png)
![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)
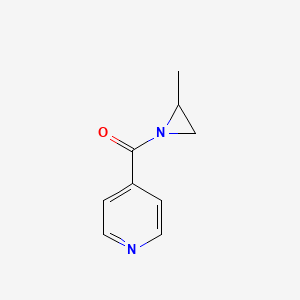
![5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12623529.png)
